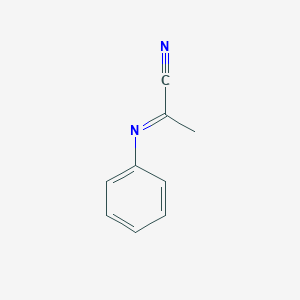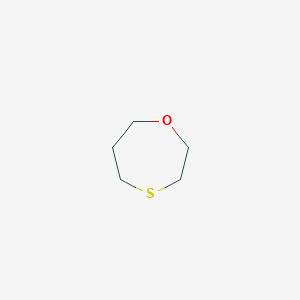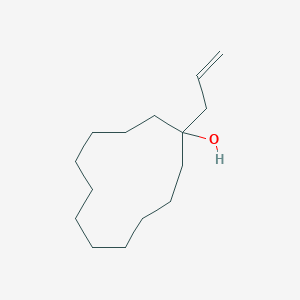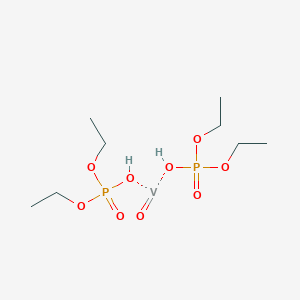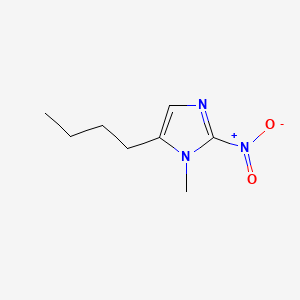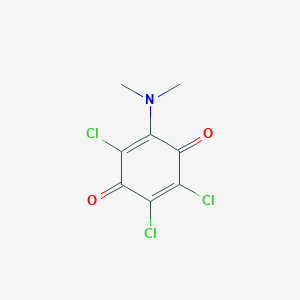
2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and reactivity. This compound is part of the quinone family, which is characterized by a six-membered ring with two ketone substitutions. The presence of chlorine and dimethylamino groups further enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a precursor compound followed by the introduction of the dimethylamino group. One common method involves the chlorination of hydroquinone derivatives under controlled conditions to introduce the chlorine atoms at the desired positions. This is followed by a reaction with dimethylamine to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and suitable catalysts to ensure high yield and purity. The subsequent introduction of the dimethylamino group can be achieved through amination reactions using dimethylamine under optimized conditions to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is largely defined by its quinone structure. The compound can undergo redox reactions, which are crucial for its biological activities. The presence of chlorine and dimethylamino groups enhances its reactivity, allowing it to interact with various molecular targets and pathways. These interactions can lead to the generation of reactive oxygen species (ROS), which play a role in its cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: Similar structure but lacks the dimethylamino group.
2,6-Dichloro-1,4-benzoquinone: Another chlorinated quinone with different chlorine positions.
2,3,5,6-Tetraamino-1,4-benzoquinone: Contains amino groups instead of chlorine and dimethylamino groups.
Uniqueness
2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both chlorine and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
22895-01-8 |
|---|---|
Fórmula molecular |
C8H6Cl3NO2 |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
2,3,5-trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6Cl3NO2/c1-12(2)6-5(11)7(13)3(9)4(10)8(6)14/h1-2H3 |
Clave InChI |
SRYRZRZIGCLWAC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


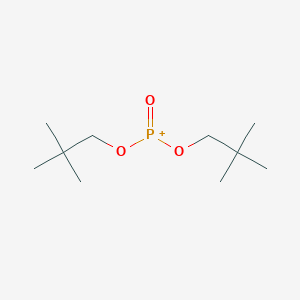

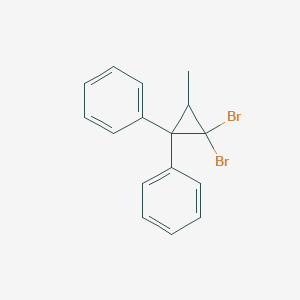
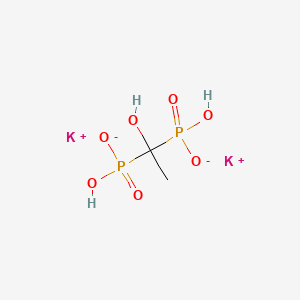
![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)
